molecular formula C13H12F3N3O B2731674 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile CAS No. 2034416-61-8

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile

Cat. No.: B2731674
CAS No.: 2034416-61-8
M. Wt: 283.254
InChI Key: GGOPIKIEKOUGTK-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and versatile applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinoyl precursor. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to produce the compound efficiently.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, including its role in drug synthesis and development. The compound’s stability and reactivity make it suitable for various industrial applications, such as catalyst development and material science.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, influencing various biological pathways. The piperidine moiety contributes to its pharmacokinetic properties, allowing it to exert its effects efficiently . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile can be compared with other compounds containing the trifluoromethyl group or the piperidine moiety. Similar compounds include:

    1-(Trifluoromethyl)nicotinoyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical stability and biological activity.

    Piperidine-4-carbonitrile derivatives: These compounds contain the piperidine moiety and are used in various therapeutic applications. The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and biological activity

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-5-3-9(7-17)4-6-19/h1-2,8-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPIKIEKOUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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